molecular formula C26H22N4O4S2 B2960483 Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-39-9

Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2960483
CAS RN: 392293-39-9
M. Wt: 518.61
InChI Key: AUGZVKHASAWBJF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C21H21N3O3S2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

Thiazoles, which are a significant class of organic medicinal compounds, are often used as starting materials for the synthesis of diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring, which is a part of this compound, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property is crucial in the chemical reactions involving this compound.

Scientific Research Applications

Cancer Research: Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound has been identified as a potential inhibitor of the EGFR, which is a critical target in cancer therapy . EGFR is overexpressed in various types of cancers, and its inhibition can lead to the suppression of tumor growth. The compound’s ability to bind to the EGFR could be harnessed to develop new anticancer drugs, particularly for cancers where EGFR plays a significant role, such as non-small cell lung cancer.

Antitumor Activity

Thiadiazole derivatives, which are part of this compound’s structure, have shown significant antitumor activity against certain human cancer cell lines . This suggests that Oprea1_133686 could be used in the synthesis of compounds for chemotherapy drugs, offering a new avenue for cancer treatment.

Antimicrobial and Antifungal Applications

The thiadiazole core of Oprea1_133686 is known for its antimicrobial and antifungal properties . This makes it a valuable compound for the development of new antibiotics and antifungal medications, which are increasingly important due to the rise of drug-resistant strains of bacteria and fungi.

Anti-inflammatory Drugs

Compounds with a thiadiazole moiety have been associated with anti-inflammatory effects . Oprea1_133686 could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases and conditions.

Analgesic Properties

The analgesic properties of thiadiazole derivatives suggest that Oprea1_133686 might be used in pain management . Research could focus on its effectiveness and safety as a pain reliever, potentially leading to new classes of analgesic drugs.

Antiviral Research

Thiadiazoles have been studied for their antiviral activities, including against HIV . Oprea1_133686 could contribute to the development of novel antiviral drugs that target specific stages of viral replication or protein synthesis.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic roles, given the diverse biological activities associated with thiazole derivatives . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S2/c1-2-34-24(33)20-12-14-21(15-13-20)27-22(31)16-35-26-30-29-25(36-26)28-23(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGZVKHASAWBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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